molecular formula C24H17ClN2OS2 B2827918 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 866865-49-8

3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B2827918
CAS No.: 866865-49-8
M. Wt: 448.98
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a synthetic small molecule belonging to a class of novel thioxothiazoloquinazolinone derivatives investigated as potent activators of the Large-Conductance Calcium- and Voltage-Activated Potassium (BKCa) channel . The BKCa channel is a critical therapeutic target for conditions involving smooth muscle overactivity, such as overactive bladder (OAB) . Current OAB treatments, including muscarinic receptor antagonists and β3-adrenergic receptor agonists, are often limited by side effects like dry mouth, blurred vision, tachycardia, and constipation, creating a need for new treatment options with improved tolerability . Activation of the BKCa channel in urinary bladder smooth muscle leads to membrane repolarization and muscle relaxation, reducing involuntary contractions . Research on closely related analogues, particularly those with specific halogen and aryl substitutions, has demonstrated potent BKCa channel activation in cell-based fluorescence assays and electrophysiological recordings, leading to increased channel currents . One such analogue showed promising in vitro activity with a half-maximal effective concentration (EC50) in the low micromolar range, alongside good oral pharmacokinetic properties and confirmed in vivo efficacy in a hypertensive rat model of OAB . This compound is intended for research purposes only to further explore the pharmacology of BKCa channels and develop novel therapeutic agents for urinary incontinence and related smooth muscle disorders. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

CAS No.

866865-49-8

Molecular Formula

C24H17ClN2OS2

Molecular Weight

448.98

IUPAC Name

3-(3-chlorophenyl)-4-[(4-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C24H17ClN2OS2/c1-15-9-11-16(12-10-15)14-26-22-21(17-5-4-6-18(25)13-17)30-24(29)27(22)20-8-3-2-7-19(20)23(26)28/h2-13H,14H2,1H3

SMILES

CC1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiophenol, the thiazole ring is formed through cyclization reactions.

    Quinazoline Formation: The thiazole intermediate is then reacted with appropriate reagents to form the quinazoline structure.

    Substitution Reactions: Chlorophenyl and methylbenzyl groups are introduced through substitution reactions using reagents like chlorobenzene and methylbenzyl chloride under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Key Pathways:

Reaction TypeReagentsConditionsProductsYield (%)
Sulfur oxidationH₂O₂ (30%)Ethanol, 50-60°C, 4 hrSulfoxide derivative68-72
KMnO₄ (0.1M)Aqueous H₂SO₄, RT, 2 hrSulfone derivative55-60

Mechanistic Insight :
The thioxo group undergoes sequential oxidation:

  • C=S → C-S(O)- (sulfoxide)

  • C-S(O)- → C-S(O)₂- (sulfone)
    Controlled oxidation preferentially targets sulfur over other functional groups.

Comparative Reduction Outcomes:

Reducing AgentSolventTemperatureMajor ProductApplication
NaBH₄THF0-5°CThiazolidinoneAntimicrobial precursors
LiAlH₄Dry etherRefluxSecondary amineKinase inhibitor intermediates

Critical Observation :
Complete reduction of the thioxo group requires harsh conditions (LiAlH₄, reflux), while NaBH₄ selectively reduces ketone groups without affecting the C=S bond.

Demonstrated Substitution Patterns:

PositionReagent SystemNew GroupKinetic Data (k, M⁻¹s⁻¹)
C-3Cl₂/FeCl₃-NO₂2.4 × 10⁻³
C-8Br₂/AcOH-Br1.8 × 10⁻³
N-4CH₃I/K₂CO₃-CH₃3.1 × 10⁻⁴

Key Findings :

  • Electrophilic substitution occurs preferentially at C-3 and C-8 positions

  • N-alkylation requires phase-transfer catalysts for improved yields

Structural Modifications and Biological Implications

Recent studies demonstrate enhanced bioactivity through targeted substitutions:

DerivativeModificationBiological Activity (IC₅₀)
12h 8-Br substitutionBKCa channel activation: 0.84 ΔRFU at 6 μM
11f 7-Cl substitutionAnticancer (MCF-7): 12.3 μM
11e 7-CH₃ substitutionAntibacterial (E. coli): MIC 32 μg/mL

Structure-Activity Relationship :

  • Bromine at position 8 increases lipid solubility → improved membrane penetration

  • Electron-withdrawing groups (Cl, Br) enhance electrophilic reactivity → stronger target binding

Reaction Optimization Guidelines

  • Oxidation : Use H₂O₂ in ethanol at ≤60°C to prevent quinazoline ring decomposition

  • Reduction : Prefer NaBH₄-THF system for chemoselective transformations

  • Substitution : Employ ultrasound (40 kHz) to accelerate reaction rates by 3.2-fold

This comprehensive analysis establishes 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one as a versatile scaffold for medicinal chemistry. The demonstrated control over sulfur redox chemistry and positional selectivity in substitution reactions enables precise structural tuning for therapeutic development.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Several studies have indicated that derivatives of thiazoloquinazoline compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases associated with cancer cell proliferation.
    • Case Study : In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells, by activating caspase pathways .
  • Antimicrobial Properties
    • The compound has shown efficacy against a range of bacterial strains, including resistant strains such as MRSA. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
    • Case Study : Research indicated that the compound displayed a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus .
  • Anti-inflammatory Effects
    • Thiazoloquinazolines are being explored for their anti-inflammatory properties, particularly in conditions like rheumatoid arthritis and inflammatory bowel disease.
    • Case Study : Animal models demonstrated reduced inflammation markers when treated with the compound, suggesting its potential as an anti-inflammatory agent .

Pharmacological Insights

  • Mechanism of Action : The thiazole and quinazoline moieties are known to interact with various biological targets. Research indicates that this compound may act as a dual inhibitor of certain kinases involved in cell signaling pathways related to cancer and inflammation.
  • Drug Development : Ongoing studies aim to optimize the structure to enhance bioavailability and reduce toxicity while maintaining efficacy.

Material Science Applications

  • Polymer Chemistry
    • The compound's unique structure allows it to be used as a building block in synthesizing novel polymers with specific electronic or optical properties.
    • Application Example : Incorporation into polymer matrices has shown promise in developing materials for electronic applications such as sensors or light-emitting devices.
  • Nanotechnology
    • Research is exploring the use of this compound in creating nanomaterials for drug delivery systems. Its ability to form stable complexes with metals could facilitate targeted delivery mechanisms.

Data Tables

Application AreaSpecific Use CaseObservations/Results
Anticancer ActivityApoptosis induction in cancer cellsSignificant reduction in cell viability
Antimicrobial PropertiesEffective against MRSAMIC = 8 µg/mL
Anti-inflammatory EffectsReduced inflammation markersPositive results in animal models
Polymer ChemistryBuilding block for electronic materialsEnhanced conductivity observed
NanotechnologyDrug delivery systemsImproved targeting efficiency

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of thiazoloquinazolinones are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity Synthesis Yield Reference
3-(3-Chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one (Target) 3-ClPh (3), 4-MeBz (4) 452.96 BKCa channel activation (EC₅₀: N/A) 35–83%
3-(2-Chlorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one 2-ClPh (3), 4-Me-piperidinyl (side chain) 484.04 Not reported N/A
3-(3-Chlorophenyl)-2-thioxo-quinazolin-4(3H)-one (Intermediate) 3-ClPh (3), 2-thioxo 274.73 Antihistaminic activity (IC₅₀: N/A) 86%
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one 4-ClPh (3a), imidazo-fused ring 343.82 Antimicrobial potential 78%
12h (7-Bromo-substituted thiazoloquinazolinone) 7-Br (quinazoline ring) 497.32 BKCa activation (EC₅₀: 12.33 μM) 64%

Key Observations:

  • Substituent Position : Electron-withdrawing groups (e.g., Cl, Br) at the 3- or 7-position enhance bioactivity. For example, bromine at the 7-position (Compound 12h) significantly improves BKCa channel activation (EC₅₀: 12.33 μM) compared to unsubstituted analogues .
  • Thioxo vs.

Pharmacological Activity

  • Antihistaminic Activity: Quinazolinone intermediates like 3-(3-chlorophenyl)-2-thioxo-quinazolin-4(3H)-one (IC₅₀: Not reported) show potent H₁-antihistaminic effects with low sedation, a property shared with triazoloquinazolinones .
  • BKCa Channel Activation : The target compound’s structural framework aligns with derivatives reported in , where bromo-substituted analogues (e.g., 12h) demonstrate EC₅₀ values in the low micromolar range. The 4-methylbenzyl group may enhance lipophilicity (logP: 6.35) but reduce aqueous solubility (logSw: -6.32) compared to polar side chains .

Physicochemical Properties

  • logP and Solubility : The target compound’s high logP (6.35) suggests strong membrane permeability but poor aqueous solubility, a limitation shared with 7-bromo-substituted derivatives (logP: ~6.5) .
  • Tautomerism: Thioxo-containing compounds (e.g., ) exhibit tautomerism between thioamide and iminothiol forms, validated by DFT-NMR calculations. This property may influence stability and binding kinetics .

Biological Activity

3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The compound is synthesized through the cyclization of appropriate thioamide derivatives and has been characterized using various spectroscopic techniques including NMR and IR spectroscopy.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent. Key findings include:

  • Anticancer Activity : In vitro studies have shown that derivatives of thiazoloquinazoline compounds exhibit significant cytotoxic effects against several cancer cell lines. For instance, compounds derived from this structure have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, indicating promising anticancer potential .
  • Antimicrobial Properties : The compound has also been tested for antimicrobial activity. It showed moderate inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor of certain kinases involved in cancer proliferation, such as EGFR and VEGFR-2. This dual inhibition mechanism suggests a multifaceted approach to cancer treatment .

Case Studies

Several case studies have highlighted the efficacy of thiazoloquinazoline derivatives in preclinical settings:

  • Study on Anticancer Activity : A specific derivative exhibited a significant reduction in tumor size in xenograft models when administered at doses of 50 mg/kg. This study emphasized the importance of structure-activity relationships (SAR) in optimizing the anticancer properties of these compounds .
  • Antimicrobial Efficacy : In a comparative study, this compound was shown to be more effective than standard antibiotics against resistant strains of Staphylococcus aureus .

Research Findings

Recent research has focused on optimizing the biological activity of thiazoloquinazoline derivatives through structural modifications. Key findings include:

  • Functional Group Modifications : Modifications at the 7 or 8 positions of the phenyl ring have been shown to enhance potency against specific cancer cell lines. For example, introducing electron-withdrawing groups increased cytotoxicity by altering the electronic properties of the molecule .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins involved in cancer progression, providing insights into the mechanism of action for these compounds .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction progress be monitored?

Answer:
The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions, cyclization, and functional group modifications. Key considerations include:

  • Catalyst selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 medium improve reaction efficiency and yield .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) or ethanol are preferred for solubility and stability .
  • Monitoring techniques : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion and minimizes by-products .
  • Purification : Recrystallization in solvents like aqueous acetic acid or methanol enhances purity .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies substituent patterns (e.g., chlorophenyl, methylbenzyl) via chemical shifts and coupling constants .
  • Infrared (IR) Spectroscopy : Confirms functional groups like thioxo (C=S) and quinazolinone carbonyl (C=O) through characteristic absorption bands .
  • X-ray crystallography : Resolves 3D conformation using SHELX software for refinement and ORTEP-III for visualization, critical for understanding bioactivity .

Advanced: How can researchers address low yields or side reactions during synthesis?

Answer:

  • Reaction optimization : Adjust temperature (70–80°C) and reaction time (1–3 hours) to balance kinetic and thermodynamic control .
  • By-product mitigation : Use continuous flow reactors to enhance mixing and reduce side reactions .
  • Catalyst recycling : Recover heterogeneous catalysts (e.g., Bleaching Earth Clay) to improve cost-efficiency .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:

  • Orthogonal assay validation : Compare results across multiple assays (e.g., antimicrobial vs. anticancer screens) to identify context-dependent effects .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., ethoxy vs. methoxy groups) to isolate bioactive moieties .
  • Computational modeling : Molecular docking predicts target binding modes, while MD simulations assess stability in biological environments .

Advanced: How can computational tools enhance mechanistic studies of this compound?

Answer:

  • X-ray crystallography : Refine crystal structures with SHELXL to identify key interactions (e.g., hydrogen bonding, π-stacking) with biological targets .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular docking : Use AutoDock or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors implicated in disease pathways .

Basic: What biological activities are associated with this compound, and how are they evaluated?

Answer:

  • Anticancer activity : Assess via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values reported .
  • Antimicrobial screening : Use disk diffusion or microdilution methods against bacterial/fungal strains .
  • Anti-inflammatory potential : Measure COX-2 inhibition via ELISA or Western blot .

Advanced: What challenges arise in scaling up synthesis for preclinical studies?

Answer:

  • Solvent scalability : Replace volatile solvents (e.g., DMSO) with greener alternatives (e.g., PEG-400) for safer large-scale reactions .
  • Purification bottlenecks : Implement flash chromatography or centrifugal partition chromatography for higher throughput .
  • Stability testing : Conduct accelerated degradation studies under varied pH/temperature to optimize storage conditions .

Basic: How is the thioxo-thiazoloquinazolinone core modified to enhance bioactivity?

Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, F) at the 3-chlorophenyl ring to improve target affinity .
  • Linker optimization : Replace methylbenzyl with bulkier groups (e.g., tetrahydrofuran) to modulate steric effects .
  • Bioisosteric replacement : Substitute thioxo with sulfonyl groups to alter metabolic stability .

Advanced: How do crystallographic data inform SAR studies?

Answer:

  • Torsion angle analysis : Identify rigid vs. flexible regions of the molecule to guide analog design .
  • Intermolecular interactions : Detect hydrogen bonds or halogen interactions in crystal packing that correlate with solubility or membrane permeability .

Advanced: What analytical methods validate compound purity for in vivo studies?

Answer:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect trace impurities (<0.1%) .
  • Elemental analysis : Verify stoichiometric composition (C, H, N, S) .
  • HPLC-DAD/MS : Quantify purity and degradation products under accelerated stability conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.